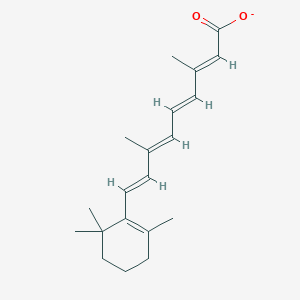

all-trans-Retinoate

Description

Significance within Retinoid Biology

All-trans-retinoate is the most biologically active endogenous retinoid and a key metabolite of vitamin A. mdpi.comebi.ac.uk Its primary role is to mediate the transcription of specific genes that control a multitude of cellular processes. frontiersin.org These processes include cell growth, differentiation, and apoptosis (programmed cell death). frontiersin.orgebi.ac.uk

The significance of this compound is particularly evident in embryonic development, where it acts as a morphogen, a signaling molecule that helps determine the body's patterning along the anterior-posterior axis. wikipedia.orgebi.ac.uk This is achieved through its influence on the expression of Hox genes, which are critical for proper developmental sequencing. hmdb.canp-mrd.org

In adult tissues, the influence of this compound is more targeted, primarily affecting immune function and male fertility. wikipedia.orgebi.ac.uk Research has also highlighted its role in various skin conditions and certain types of cancer due to its ability to induce cell differentiation. nih.gov

Foundational Concepts of Retinoid Signaling in Research Contexts

The biological effects of this compound are mediated through a complex signaling pathway involving nuclear receptors. frontiersin.org this compound acts as a ligand, a molecule that binds to a specific receptor, to initiate a cascade of events that ultimately alters gene expression.

The key players in this signaling pathway are two types of nuclear receptors: the retinoic acid receptors (RARs) and the retinoid X receptors (RXRs). mdpi.comhmdb.ca this compound binds with high affinity to RARs. hmdb.ca This binding event causes a conformational change in the RAR, leading to the formation of a heterodimer with an RXR. wikipedia.org

This RAR-RXR heterodimer then binds to specific DNA sequences known as retinoic acid response elements (RAREs) located in the promoter regions of target genes. wikipedia.orguniprot.org The binding of the heterodimer to RAREs can either activate or repress the transcription of these genes, depending on the cellular context and the presence of other co-regulatory proteins. wikipedia.orguniprot.org In the absence of a ligand, the RAR-RXR heterodimer can be associated with corepressor proteins, which inhibit gene transcription. uniprot.orguniprot.org Upon ligand binding, these corepressors are released, and coactivator proteins are recruited, leading to the initiation of gene transcription. uniprot.org

This intricate mechanism allows for precise control over the expression of a wide range of genes, underscoring the importance of this compound in maintaining cellular homeostasis and directing developmental processes.

Research Findings on this compound

| Research Area | Key Findings | References |

| Embryonic Development | Acts as a morphogen, guiding anterior-posterior axis formation through regulation of Hox genes. | np-mrd.orgwikipedia.orgebi.ac.uk |

| Cellular Differentiation | Induces differentiation in various cell types, including skin cells and certain cancer cells. | nih.govfrontiersin.org |

| Gene Regulation | Binds to RARs, forming heterodimers with RXRs to modulate the transcription of target genes via RAREs. | wikipedia.orgmdpi.comuniprot.org |

| Immune Function | Plays a role in regulating the immune system. | wikipedia.orgebi.ac.uk |

| Reproduction | Essential for male fertility. | wikipedia.orgebi.ac.uk |

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C20H27O2- |

|---|---|

Molecular Weight |

299.4 g/mol |

IUPAC Name |

(2E,4E,6E,8E)-3,7-dimethyl-9-(2,6,6-trimethylcyclohexen-1-yl)nona-2,4,6,8-tetraenoate |

InChI |

InChI=1S/C20H28O2/c1-15(8-6-9-16(2)14-19(21)22)11-12-18-17(3)10-7-13-20(18,4)5/h6,8-9,11-12,14H,7,10,13H2,1-5H3,(H,21,22)/p-1/b9-6+,12-11+,15-8+,16-14+ |

InChI Key |

SHGAZHPCJJPHSC-YCNIQYBTSA-M |

SMILES |

CC1=C(C(CCC1)(C)C)C=CC(=CC=CC(=CC(=O)[O-])C)C |

Isomeric SMILES |

CC1=C(C(CCC1)(C)C)/C=C/C(=C/C=C/C(=C/C(=O)[O-])/C)/C |

Canonical SMILES |

CC1=C(C(CCC1)(C)C)C=CC(=CC=CC(=CC(=O)[O-])C)C |

Synonyms |

Acid, all-trans-Retinoic Acid, beta-all-trans-Retinoic Acid, Retinoic Acid, trans-Retinoic Acid, Vitamin A all trans Retinoic Acid all-trans-Retinoic Acid beta all trans Retinoic Acid beta-all-trans-Retinoic Acid Potassium Salt, Tretinoin Retin A Retin-A Retinoic Acid Salt, Tretinoin Potassium Salt, Tretinoin Sodium Salt, Tretinoin Zinc Sodium Salt, Tretinoin trans Retinoic Acid trans-Retinoic Acid Tretinoin Tretinoin Potassium Salt Tretinoin Sodium Salt Tretinoin Zinc Salt Vesanoid Vitamin A Acid Zinc Salt, Tretinoin |

Origin of Product |

United States |

Biosynthesis and Endogenous Production of All Trans Retinoate

Precursor Pathways and Enzymatic Transformations

The generation of all-trans-retinoate from its precursors is a multi-step process catalyzed by specific enzymes. These pathways ensure the precise spatial and temporal control of atRA concentrations, which is critical for its role as a potent signaling molecule. plos.org

Conversion from all-trans-Retinol

The primary pathway for this compound synthesis involves the two-step oxidation of all-trans-retinol. wikipedia.orgnih.gov This process is sequential, with the first step being the rate-limiting reaction. nih.govnih.govrhea-db.org

The initial and critical control step in the conversion of all-trans-retinol to all-trans-retinaldehyde is catalyzed by retinol (B82714) dehydrogenases (RDHs). plos.orgmdpi.com Among these, Retinol Dehydrogenase 10 (Rdh10) has been identified as a key enzyme, particularly during embryonic development. plos.orgnih.gov Rdh10, a member of the short-chain dehydrogenase/reductase (SDR) family, oxidizes all-trans-retinol to all-trans-retinaldehyde in a NAD+-dependent manner. portlandpress.combiologists.com Studies have shown that Rdh10 is essential for generating retinoic acid during early embryonic stages, and its absence leads to severe developmental defects due to insufficient atRA synthesis. plos.orgnih.gov While other enzymes, such as those from the alcohol dehydrogenase (ADH) family, were initially thought to contribute to this step, evidence suggests that RDH10 is the primary enzyme responsible for retinol oxidation in the embryo. plos.org In cultured cells, the oxidative reaction catalyzed by RDH10 is favored. portlandpress.com

The second and irreversible step in this compound biosynthesis is the oxidation of all-trans-retinaldehyde. This reaction is catalyzed by a group of enzymes known as retinaldehyde dehydrogenases (RALDHs), which belong to the aldehyde dehydrogenase (ALDH) superfamily. nih.govnih.gov The three main isoforms responsible for this conversion are ALDH1A1 (also known as RALDH1), ALDH1A2 (RALDH2), and ALDH1A3 (RALDH3). wikipedia.orgnih.gov These enzymes exhibit specific spatiotemporal expression patterns during embryonic development, contributing to the precise regulation of atRA synthesis. nih.gov ALDH1A2 is considered the primary enzyme during early embryogenesis, responsible for a significant portion of RA synthesis. plos.orgnih.gov In adult tissues, the different isoforms have more specialized roles. For instance, ALDH1A1 is a major RALDH in the liver and kidney of rodents, while ALDH1A2 is highly expressed in the testis. nih.govnih.gov

Derivation from β-Carotene Cleavage

This compound can also be synthesized from provitamin A carotenoids, with β-carotene being the most prominent dietary precursor. nih.govnih.gov The central cleavage of β-carotene is catalyzed by the enzyme β-carotene 15,15'-monooxygenase (BCMO1), which yields two molecules of all-trans-retinaldehyde. nih.govnih.govarvojournals.org This retinaldehyde can then be oxidized to all-trans-retinoic acid by the ALDH1A isoforms, following the same final step as the pathway from all-trans-retinol. nih.govmdpi.com The expression of BCMO1 in tissues like the retinal pigment epithelium suggests that local production of retinaldehyde from β-carotene can serve as an alternative pathway to ensure a sufficient supply of retinoids. arvojournals.org In addition to central cleavage, eccentric cleavage of β-carotene at other double bonds can occur, leading to the formation of β-apocarotenals and β-apocarotenones. nih.govnih.gov

Regulation of Biosynthetic Enzymes

The biosynthesis of this compound is meticulously regulated to maintain appropriate cellular concentrations, as both deficiency and excess of atRA can be detrimental. plos.org This regulation occurs at the level of the biosynthetic enzymes through several mechanisms.

One key regulatory mechanism is feedback control. For instance, reduced levels of retinoic acid can lead to an upregulation of Rdh10 gene expression, indicating that RDH10 is a nodal point in the feedback regulation of atRA synthesis. plos.org Conversely, atRA itself can regulate the expression of enzymes involved in its own metabolism. nih.gov For example, atRA has been shown to modulate the expression of BCMO1, with low concentrations upregulating its expression and higher concentrations leading to downregulation, thereby preventing excessive retinoid synthesis from provitamin A. arvojournals.org

The interaction between enzymes and retinoid-binding proteins also plays a crucial role in regulating retinol flux and substrate availability for atRA synthesis. nih.gov For example, the ratio of apo- to holo-cellular retinol-binding protein (CRBP) can influence whether retinol is stored as retinyl esters or made available for oxidation to retinaldehyde. nih.govnih.gov

Cellular and Tissue-Specific Synthesis Pathways

The synthesis of this compound exhibits significant cellular and tissue specificity, which is critical for its diverse biological roles. During embryonic development, atRA is generated in specific regions to act as a signaling molecule, guiding processes like anterior-posterior axis formation. wikipedia.org The distinct expression patterns of the ALDH1A isoforms are a primary determinant of this localized synthesis. nih.gov For example, ALDH1A2 is the main enzyme responsible for atRA synthesis in the early developing embryo. nih.govqmul.ac.uk

In adults, atRA synthesis is more restricted. Physiologically relevant levels are detected in tissues such as the testes, pancreas, and immune tissues. wikipedia.org The testes are a notable site of atRA synthesis, where it is essential for spermatogenesis. wikipedia.orgnih.gov Within the testis, the different ALDH1A isozymes, including ALDH1A1, ALDH1A2, and ALDH1A3, are expressed in a cell-specific manner in Sertoli cells, Leydig cells, and various germ cells, suggesting distinct roles in supporting different stages of sperm development. nih.gov The retinal pigment epithelium (RPE) is another site of atRA synthesis, where the presence of BCMO1 allows for the local conversion of β-carotene to support the visual cycle. arvojournals.org

| Enzyme Class | Enzyme Name(s) | Precursor(s) | Product(s) | Key Function |

| Retinol Dehydrogenases (RDH) | Rdh10 | all-trans-Retinol | all-trans-Retinaldehyde | Rate-limiting step in atRA synthesis from retinol. nih.govnih.govrhea-db.org |

| Aldehyde Dehydrogenases (ALDH) | ALDH1A1, ALDH1A2, ALDH1A3 | all-trans-Retinaldehyde | all-trans-Retinoic Acid | Irreversible final step in atRA synthesis. wikipedia.orgnih.gov |

| Carotenoid Cleavage Enzymes | β-carotene 15,15'-monooxygenase (BCMO1) | β-Carotene | all-trans-Retinaldehyde | Derivation of retinaldehyde from provitamin A. nih.govnih.govarvojournals.org |

Metabolism and Catabolism of All Trans Retinoate

Enzymatic Degradation Pathways

The primary route for the irreversible breakdown of all-trans-retinoate is through oxidation, a process largely mediated by the cytochrome P450 (CYP) superfamily of enzymes. This oxidative metabolism leads to the formation of more polar metabolites that are more readily eliminated from the body.

Several cytochrome P450 enzymes are involved in the oxidation of this compound. The CYP26 family of enzymes, in particular, are considered the key enzymes responsible for the catabolism of atRA. nih.govbiorxiv.org

Cyp26 family: This family consists of three enzymes: CYP26A1, CYP26B1, and CYP26C1. nih.gov These enzymes are highly efficient in metabolizing atRA and are inducible by atRA itself, creating a negative feedback loop to control its intracellular levels. nih.gov CYP26A1, predominantly found in the liver, exhibits a very high affinity and clearance rate for atRA. nih.gov CYP26B1 is crucial for extrahepatic clearance of atRA. biorxiv.org The CYP26 enzymes catalyze the hydroxylation of atRA at various positions on the molecule. nih.gov

CYP1A1: This enzyme is also involved in the metabolism of atRA. caymanchem.com Along with CYP1B1, it can play a significant role in the biosynthesis of all-trans-retinoic acid from all-trans-retinol in extrahepatic tissues. nih.govresearchgate.net

CYP3A: The CYP3A subfamily, particularly CYP3A4 in humans, contributes to the conversion of all-trans-retinoic acid to more polar metabolites through 4-hydroxylation. nih.govresearchgate.net Retinoids can also induce the expression of CYP3A4. nih.govnih.gov While CYP2C8 is a major contributor to atRA 4-hydroxylation in the human liver, CYP3A4 also plays a role. researchgate.net

| Enzyme Family | Specific Isoforms | Primary Role in atRA Metabolism | Key Characteristics |

|---|---|---|---|

| Cyp26 | CYP26A1, CYP26B1, CYP26C1 | Primary catabolism and clearance of atRA. nih.govbiorxiv.org | High affinity for atRA; inducible by atRA. nih.gov |

| CYP1A | CYP1A1 | Contributes to atRA oxidation. caymanchem.com | Important in extrahepatic tissues. nih.gov |

| CYP3A | CYP3A4 | Participates in the 4-hydroxylation of atRA. nih.govresearchgate.net | Inducible by retinoids. nih.gov |

The oxidation of this compound by cytochrome P450 enzymes results in a variety of hydroxylated and subsequently oxidized metabolites.

4-oxo-Retinoate: This is a major metabolite of atRA. researchgate.net It is formed through the oxidation of 4-hydroxy-retinoate. While initially considered an inactive catabolite, 4-oxo-retinoate has been shown to be a biologically active retinoid that can bind to and activate retinoic acid receptors (RARs). caymanchem.comnih.gov It is formed from all-trans retinoic acid by several CYP isoforms, including CYP1A1 and CYP26A1. caymanchem.com

18-OH-Retinoate: 18-hydroxy-retinoic acid is another product of atRA oxidation.

5,6-epoxy-Retinoate: This metabolite is formed by epoxidation of the 5,6-double bond of all-trans-retinoic acid. nih.gov It has been identified as a physiological metabolite of retinoic acid in rats. nih.gov 5,6-epoxy-retinoate can be further metabolized and has been detected in various tissues. nih.govnih.gov

| Metabolite | Formation Pathway | Biological Significance |

|---|---|---|

| 4-oxo-Retinoate | Oxidation of 4-hydroxy-retinoate. researchgate.net | Biologically active; binds to RARs. caymanchem.comnih.gov |

| 18-OH-Retinoate | Hydroxylation of atRA. | A catabolic product. |

| 5,6-epoxy-Retinoate | Epoxidation of the 5,6-double bond of atRA. nih.gov | A physiological metabolite found in various tissues. nih.gov |

Glucuronidation and Conjugation Processes

In addition to oxidation, this compound can be conjugated with glucuronic acid to form retinoyl-β-glucuronide. This process is catalyzed by UDP-glucuronosyltransferases (UGTs). nih.gov Glucuronidation increases the water solubility of atRA, facilitating its excretion. nih.gov This conjugation is considered a significant pathway in the metabolism of atRA. nih.gov The kinetics of retinoic acid glucuronidation have been studied in liver and intestinal microsomes. nih.gov 5,6-epoxy-retinoate can also undergo glucuronidation. nih.gov

Interconversion with Isomers (e.g., 13-cis-Retinoate, 9-cis-Retinoate)

This compound can undergo isomerization to form other stereoisomers, such as 13-cis-retinoate and 9-cis-retinoate (B1242250). This interconversion is a reversible process and can be mediated by both enzymatic and non-enzymatic mechanisms. researchgate.net

13-cis-Retinoate: this compound can be converted to 13-cis-retinoate in various cell types. nih.gov

9-cis-Retinoate: The isomerization of all-trans-retinoic acid to 9-cis-retinoic acid can occur in tissues like the liver. researchgate.netnih.gov This conversion can be mediated by thiol groups in liver microsomes. researchgate.netnih.gov The formation of 9-cis-retinoate is significant as it is a high-affinity ligand for retinoid X receptors (RXRs).

The interconversion between these isomers is an important aspect of retinoid metabolism, as different isomers can have distinct biological activities and receptor binding affinities. nih.govnih.gov

Molecular Mechanisms of All Trans Retinoate Action

Genomic Actions: Nuclear Receptor-Mediated Regulation

The genomic actions of all-trans-retinoate are orchestrated through a sophisticated mechanism involving nuclear receptors that act as ligand-inducible transcription factors. wikipedia.org This pathway allows for precise control over the expression of specific target genes.

Retinoic Acid Receptor (RAR) Subtypes (α, β, γ)

The primary mediators of this compound signaling are the Retinoic Acid Receptors (RARs), which belong to the nuclear receptor superfamily. wikipedia.org There are three distinct subtypes of RARs, designated as RARα, RARβ, and RARγ, each encoded by a separate gene. wikipedia.orgfrontiersin.org These subtypes exhibit differential tissue distribution and can have various isoforms, contributing to the diverse and specific effects of this compound in different cell types. wikipedia.org this compound binds with high affinity to all three RAR subtypes, initiating a cascade of molecular events that lead to changes in gene expression. frontiersin.orgresearchgate.net

Retinoid X Receptor (RXR) Dimerization

For their genomic functions, RARs must form a heterodimer with another class of nuclear receptors, the Retinoid X Receptors (RXRs). wikipedia.orgfrontiersin.org Like RARs, RXRs also have three subtypes: RXRα, RXRβ, and RXRγ. news-medical.net The RAR/RXR heterodimer is the functional unit that binds to DNA and regulates transcription. nih.gov While this compound is the specific ligand for RARs, the primary endogenous ligand for RXRs is 9-cis-retinoic acid. frontiersin.org However, in the context of the RAR/RXR heterodimer, the binding of this compound to RAR is the key event that triggers a transcriptional response. news-medical.net

Retinoic Acid Response Elements (RAREs) in DNA

The RAR/RXR heterodimer exerts its regulatory effects by binding to specific DNA sequences known as Retinoic Acid Response Elements (RAREs), located in the promoter regions of target genes. wikipedia.orgnih.gov RAREs typically consist of two direct repeats of the consensus hexanucleotide sequence PuG(G/T)TCA, commonly separated by one, two, or five nucleotides (referred to as DR-1, DR-2, and DR-5, respectively). news-medical.net The spacing and orientation of these half-sites can influence the binding affinity and the nature of the transcriptional response. nih.gov The binding of the RAR/RXR heterodimer to a RARE is a prerequisite for the subsequent regulation of the associated gene. nih.gov

Coregulator Interactions: Coactivators and Corepressors

The transcriptional activity of the RAR/RXR heterodimer is ultimately determined by its interaction with a suite of coregulator proteins. These can be broadly categorized as coactivators, which promote transcription, and corepressors, which inhibit it. nih.gov

In the absence of its ligand (the apo-receptor state), the RAR/RXR heterodimer bound to a RARE is associated with a corepressor complex. nih.govoup.com This complex actively represses the transcription of the target gene. Upon binding of this compound to the RAR subunit, the receptor undergoes a significant conformational change. nih.govgsea-msigdb.org This alteration in three-dimensional structure leads to the dissociation of the corepressor complex and facilitates the recruitment of a coactivator complex, thereby switching the receptor from a repressor to an activator of gene transcription. wikipedia.orgresearchgate.net

The recruitment of coactivator complexes is a pivotal step in initiating gene transcription. plos.org These complexes often include proteins with intrinsic Histone Acetyltransferase (HAT) activity. plos.orgeur.nl Prominent coactivators that associate with the liganded RAR/RXR heterodimer belong to the p160 steroid receptor coactivator (SRC) family, such as SRC-1, SRC-2 (also known as TIF2), and SRC-3 (also known as AIB1). plos.orgeur.nlnih.gov These p160 proteins, in turn, recruit other proteins with potent HAT activity, most notably CREB-binding protein (CBP) and its homolog p300. plos.orgnih.govoup.com

The enzymatic activity of these recruited HATs leads to the acetylation of lysine (B10760008) residues on the N-terminal tails of histone proteins in the surrounding chromatin. This modification neutralizes the positive charge of the histones, weakening their interaction with the negatively charged DNA. The result is a more relaxed, open chromatin structure, known as euchromatin, which allows the transcriptional machinery, including RNA polymerase II, to access the gene promoter and initiate transcription. researchgate.nettaylorandfrancis.com

In the unliganded state, the RAR/RXR heterodimer actively represses gene transcription by recruiting corepressor complexes. nih.govoup.com Key components of these complexes are the nuclear receptor corepressors NCoR (Nuclear Receptor Corepressor) and SMRT (Silencing Mediator for Retinoid and Thyroid hormone receptors). nih.govoup.comdiva-portal.org These proteins act as scaffolding platforms for the recruitment of other proteins, including Histone Deacetylases (HDACs). plos.orgtaylorandfrancis.com

The HDACs within this complex, such as HDAC3, catalyze the removal of acetyl groups from histone tails. encyclopedia.pub This deacetylation restores the positive charge of the histones, leading to a more condensed chromatin structure called heterochromatin. This compact state physically obstructs the access of the transcriptional machinery to the DNA, thereby silencing gene expression. frontiersin.orgtaylorandfrancis.com

The binding of this compound to RAR induces a conformational change that disrupts the interaction surface for NCoR/SMRT, leading to the dissociation of the entire corepressor-HDAC complex. wikipedia.orgresearchgate.net This dissociation is a prerequisite for the subsequent recruitment of coactivator-HAT complexes and the initiation of gene transcription. researchgate.net

| Compound Name | Receptor Interaction |

| all-trans-Retinoic Acid (ATRA) | Ligand for Retinoic Acid Receptors (RARs) wikipedia.orgfrontiersin.org |

| 9-cis-Retinoic Acid | Ligand for Retinoid X Receptors (RXRs) frontiersin.org |

| Protein/Complex | Function in this compound Signaling |

| Retinoic Acid Receptor (RAR) α, β, γ | Binds this compound and forms a heterodimer with RXR. wikipedia.orgfrontiersin.org |

| Retinoid X Receptor (RXR) α, β, γ | Forms a heterodimer with RAR to bind DNA. wikipedia.orgfrontiersin.org |

| p160/SRC Coactivators (e.g., SRC-1) | Recruited by liganded RAR/RXR; possess HAT activity and recruit other HATs. plos.orgeur.nloup.com |

| CBP/p300 | Coactivators with potent HAT activity recruited by the p160/SRC family. plos.orgnih.govoup.com |

| NCoR/SMRT Corepressors | Bind to unliganded RAR/RXR and recruit HDACs to repress transcription. nih.govoup.comdiva-portal.org |

| Histone Acetyltransferases (HATs) | Acetylate histones, leading to chromatin relaxation and gene activation. eur.nltaylorandfrancis.com |

| Histone Deacetylases (HDACs) | Deacetylate histones, leading to chromatin condensation and gene repression. plos.orgtaylorandfrancis.com |

Transcriptional Control of Target Genes

All-trans-retinoic acid (atRA), an active metabolite of vitamin A, plays a crucial role in regulating gene expression. mdpi.com It achieves this by binding to nuclear receptors, specifically the retinoic acid receptors (RARs). wikipedia.org These receptors, upon binding atRA, form heterodimers with retinoid X receptors (RXRs) and interact with specific DNA sequences known as retinoic acid response elements (RAREs) located in the promoter regions of target genes. wikipedia.orguniprot.org This interaction can either activate or repress gene transcription, depending on the cellular context and the specific gene. uniprot.orguniprot.org

Regulation of Homeobox (Hox) Gene Expression

This compound is a key regulator of the homeobox (Hox) gene family, which is essential for embryonic development and patterning. wikipedia.orgebi.ac.uk The expression of Hox genes follows a principle of spatial and temporal collinearity, meaning their activation along the chromosome corresponds to their expression pattern along the anterior-posterior axis of the embryo. swarthmore.eduanr.fr this compound influences this process by directly binding to RAREs within the enhancer regions of Hox genes. swarthmore.edu

Studies have shown that lower concentrations of atRA tend to activate Hox genes at the 3' end of the cluster, while higher concentrations and longer exposure times are needed to activate genes located more towards the 5' end. swarthmore.edu This concentration-dependent activation helps establish the precise boundaries of Hox gene expression, which is critical for proper morphogenesis. For instance, atRA is involved in activating Hox genes necessary for hindbrain development. wikipedia.org Research on the human embryonal carcinoma cell line NT2/D1 has demonstrated that atRA induces a sequential 3' to 5' activation of HOX gene clusters. nih.gov Specifically, the regulation of the HOXD4 gene involves atRA-dependent activation through an enhancer element that is transactivated by RARs. nih.gov

Table 1: this compound and Hox Gene Regulation

| Gene | Cell Line/System | Effect of this compound | Research Finding |

|---|---|---|---|

| Hox Genes | Embryonic Development | Guides development of the posterior portion of the embryo. | Acts as an intercellular signaling molecule that helps determine position along the embryonic anterior/posterior axis. wikipedia.org |

| Hox Genes | Teratocarcinoma Cells | Regulates differentiation. | Initially associated with the regulation of Hox genes from studies examining the differentiation of these cells. swarthmore.edu |

| HOXD4 | Human Embryonal Carcinoma (NT2/D1) | Activates gene expression. | A distal enhancer element is necessary for RA-dependent gene activation. nih.gov |

| Hox-a1 | Murine and Human Cells | Directly regulates gene expression. | RAREs have been located in enhancers downstream from the gene. swarthmore.edu |

Modulation of Retinol (B82714) Binding Protein 1 (RBP1)

Retinol Binding Protein 1 (RBP1), also known as Cellular Retinol-Binding Protein 1 (CRBP1), is an intracellular chaperone protein that binds to retinol and retinal with high affinity. mdpi.comnih.gov This binding protects these retinoids from oxidation and facilitates their delivery to enzymes involved in the biosynthesis of atRA. mdpi.comnih.gov

The expression of the RBP1 gene is itself modulated by atRA, creating a feedback loop. In various cell types, atRA has been shown to regulate RBP1 expression. For example, in fibroid and myometrial cells, both retinoic acid and retinol regulate the expression of cellular retinol binding protein 1. nih.gov Studies in mammary epithelial cells have demonstrated a direct relationship between RBP1 expression and atRA levels, where reduced RBP1 expression leads to lower atRA biosynthesis. mdpi.com Conversely, treatments that increase RBP1 expression can restore endogenous atRA production. nih.gov This suggests that atRA can influence its own synthesis by controlling the availability of its precursor, retinol, through the regulation of RBP1.

Table 2: Modulation of RBP1 Expression by this compound

| Cell Type | Effect of this compound | Key Finding |

|---|---|---|

| Mammary Epithelial Cells | Direct relationship with atRA levels. | Reduced RBP1 expression leads to lower atRA biosynthesis. mdpi.com |

| Fibroid and Myometrial Cells | Regulates RBP1 expression. | Both retinoic acid and retinol regulate the expression of cellular retinol binding protein 1. nih.gov |

| Various Tissues | Widespread role in vitamin A homeostasis. | CRBP1 is important in regulating the uptake, storage, and metabolism of vitamin A in most tissues. researchgate.net |

Control of Annexin A2 and A8 (ANXA2, ANXA8) Expression

This compound has been shown to regulate the expression of Annexin A2 (ANXA2) and Annexin A8 (ANXA8), which are members of a family of calcium-dependent phospholipid-binding proteins. mdpi.comwikigenes.org The regulatory regions of both the ANXA2 and ANXA8 genes contain RA-responsive elements (RAREs), indicating direct transcriptional control by atRA. mdpi.com

In acute promyelocytic leukemia (APL) cells, atRA treatment leads to a rapid down-regulation of ANXA8 mRNA expression, which is associated with induced differentiation. wikigenes.org Similarly, studies have connected atRA signaling with the regulation of ANXA8 in breast cancer models. mdpi.com For instance, in MCF10A-derived cell lines, which represent different stages of breast cancer progression, there is an incremental increase in ANXA8 protein expression that correlates with altered atRA signaling. mdpi.com This suggests that atRA plays a role in modulating the expression of these annexins in both hematological and epithelial cancers.

Table 3: Regulation of ANXA2 and ANXA8 by this compound

| Gene | Cell Line/System | Effect of this compound | Research Finding |

|---|---|---|---|

| ANXA8 | Acute Promyelocytic Leukemia (APL) | Down-regulates mRNA expression. | Expression is regulated at the transcription level during induced differentiation by atRA. wikigenes.org |

| ANXA2 & ANXA8 | General | Direct transcriptional regulation. | Regulatory regions of both genes contain RA-responsive elements (RAREs). mdpi.com |

| ANXA8 | Breast Cancer Models (MCF10A-derived) | Altered expression with altered RA signaling. | Incremental ANXA8 protein expression is seen in cell lines with altered RA signaling. mdpi.com |

Impact on Retinal Pigment Epithelium Specific Genes (RPE65, CRALBP)

In the retinal pigment epithelium (RPE), atRA influences the expression of genes crucial for the visual cycle. This compound has been shown to increase the expression of the differentiation markers RPE65 and CRALBP in RPE cells. mdpi.com RPE65 is a key enzyme in the visual cycle, responsible for converting all-trans-retinyl esters to 11-cis-retinol. wikipedia.orgacs.org CRALBP (Cellular Retinaldehyde-Binding Protein) is also involved in the visual cycle.

Studies using ARPE-19 cells, a human RPE cell line, have demonstrated that atRA treatment leads to increased expression of both RPE65 and CRALBP. mdpi.com This upregulation is part of atRA's broader role in promoting the differentiation of RPE cells. mdpi.com The proper functioning of these genes is essential for maintaining vision, and their regulation by atRA highlights the importance of this retinoid in retinal health.

Table 4: Effect of this compound on RPE-Specific Genes

| Gene | Cell Line | Effect of this compound | Key Finding |

|---|---|---|---|

| RPE65 | ARPE-19 | Increased expression. | ATRA promotes cell differentiation and increases the expression of differentiation markers. mdpi.com |

| CRALBP | ARPE-19 | Increased expression. | ATRA promotes cell differentiation and increases the expression of differentiation markers. mdpi.com |

Regulation of Proliferation and Differentiation Markers (e.g., MKI67, VEGF-A)

This compound is a potent regulator of cell proliferation and differentiation, and its effects are mediated through the transcriptional control of key marker genes. mdpi.com In ARPE-19 cells, atRA has been observed to induce an over-expression of the proliferation marker MKI67. mdpi.comnih.gov This finding suggests a complex role for atRA in cell cycle regulation, as it can also promote cell differentiation, which is typically associated with cell cycle exit. mdpi.com

Furthermore, atRA can modulate the expression of Vascular Endothelial Growth Factor A (VEGF-A), a key regulator of angiogenesis. In human skin keratinocytes, UV radiation induces VEGF expression, and pretreatment with atRA has been shown to inhibit this UV-induced VEGF upregulation. nih.gov This inhibitory effect is mediated through the downregulation of the ERK1/2 signaling pathway. nih.gov However, in ARPE-19 cells under certain conditions, atRA has been shown to up-regulate the expression of VEGF-A. mdpi.comnih.gov These seemingly contradictory findings highlight the context-dependent nature of atRA's effects on gene expression.

Table 5: this compound's Impact on Proliferation and Angiogenesis Markers

| Gene | Cell Line/System | Effect of this compound | Mechanism/Observation |

|---|---|---|---|

| MKI67 | ARPE-19 | Increased expression. | ATRA induced over-expression of this proliferation marker. mdpi.comnih.gov |

| VEGF-A | Human Skin Keratinocytes | Inhibits UV-induced expression. | Downregulates ERK1/2 activation. nih.gov |

| VEGF-A | ARPE-19 | Increased expression. | Up-regulated upon ATRA pre-treatment. mdpi.comnih.gov |

Modulation of DNA Damage Response Proteins (e.g., ATM, TP53, Bcl-2, Caspases)

This compound can modulate the expression of proteins involved in the DNA damage response (DDR). It has been reported to affect the expression of several key DDR proteins, including ATM (Ataxia-Telangiectasia Mutated), TP53 (Tumor Protein p53), Bcl-2 (B-cell lymphoma 2), and caspases. mdpi.com

In some cellular contexts, atRA has been shown to reduce the expression of the anti-apoptotic protein Bcl-2 and increase the expression of caspases, which are key executioners of apoptosis. mdpi.com This suggests a pro-apoptotic role for atRA, potentially through the activation of the mitochondrial pathway of apoptosis. mdpi.com For example, in breast cancer cells, atRA treatment in conjunction with cyclin D1 overexpression led to a decrease in Bcl-2 protein levels and a marked increase in caspase activity and apoptosis. nih.gov The activation of the apoptotic pathway was dependent on p53. nih.gov These findings indicate that atRA can influence cell fate decisions in response to cellular stress by transcriptionally regulating key components of the DDR and apoptotic machinery.

Table 6: this compound and DNA Damage Response Proteins

| Protein/Gene Family | Cell Type/Context | Effect of this compound | Key Finding |

|---|---|---|---|

| ATM, TP53, Bcl-2, Caspases | General | Modulates expression. | ATRA was reported to modulate the expression of many DDR proteins. mdpi.com |

| Bcl-2 | General | Reduced expression. | ATRA reduced the expression of this anti-apoptotic protein. mdpi.com |

| Caspases | General | Increased expression. | ATRA increased the expression of caspases. mdpi.com |

| Bcl-2 | Breast Cancer Cells | Decreased protein levels. | RA and antisense Bcl-2 oligonucleotide decreased Bcl-2 protein levels and increased apoptosis. nih.gov |

Influence on Immune and Inflammatory Mediators

This compound plays a significant role in modulating the immune system and inflammatory responses. bslonline.org Its effects are mediated through the regulation of various signaling molecules and transcription factors, including Interleukin-8 (IL-8), Tumor Necrosis Factor (TNF) receptors, Nuclear Factor-kappa B (NF-κB), and Activator Protein-1 (AP-1).

In human lung cancer cells, atRA has been shown to upregulate the expression of TNF receptors. This increased expression sensitizes the cells to TNF-induced activation of NF-κB and AP-1, ultimately leading to apoptosis. nih.gov In some contexts, atRA can convert TNF-resistant lung cancer cells into TNF-sensitive ones. nih.gov

Studies in normal human keratinocytes have demonstrated that atRA can induce the production of the pro-inflammatory chemokine IL-8. nih.govresearchgate.net This induction is dependent on both the NF-κB and the p38 mitogen-activated protein kinase (MAPK) pathways. nih.govresearchgate.net Specifically, atRA increases the expression of NF-κB components and promotes the DNA-binding activity of the p65 subunit. nih.govresearchgate.net

Furthermore, atRA exhibits anti-inflammatory properties by interfering with NF-κB activity in macrophages, leading to a decrease in the secretion of pro-inflammatory cytokines like TNF-α and IL-12. scientificarchives.com This interference is proposed to occur through the direct binding of the retinoid X receptor (RXR) to components of the NF-κB signaling pathway. scientificarchives.com In intestinal porcine epithelial cells, atRA has been shown to attenuate the inflammatory response induced by transmissible gastroenteritis virus by inhibiting the release of pro-inflammatory cytokines, including IL-1β, IL-6, IL-8, and TNF-α, through the suppression of the NF-κB signaling pathway. frontiersin.org

The transcription factor AP-1, which is involved in cellular proliferation and differentiation, is also a target of atRA's regulatory action. In the context of photodamaged skin, atRA can inhibit UV-induced AP-1 binding to DNA, thereby preventing the transcription of matrix metalloproteinases that degrade collagen. researchhub.com

| Mediator | Effect of this compound | Cell Type/Context | Signaling Pathway(s) Involved |

| IL-8 | Induction of production | Normal human keratinocytes | NF-κB, p38 MAPK nih.govresearchgate.net |

| TNF Receptors | Upregulation of expression | Human lung cancer cells | - nih.gov |

| NF-κB | Sensitization to TNF-induced activation | Human lung cancer cells | - nih.gov |

| Interference with activity | Macrophages | Direct binding by RXR scientificarchives.com | |

| Suppression of activation | Intestinal porcine epithelial cells (TGEV-infected) | - frontiersin.org | |

| AP-1 | Sensitization to TNF-induced activation | Human lung cancer cells | - nih.gov |

| Inhibition of UV-induced binding | Photodamaged skin | - researchhub.com |

Non-Genomic Actions: Rapid Cellular Responses

Emerging evidence highlights that atRA can elicit rapid cellular responses that are independent of its classical genomic effects mediated by nuclear receptors. nih.gov These non-genomic actions occur within minutes and are often initiated in the cytoplasm. mdpi.com

Involvement of Cellular Retinoic Acid Binding Protein 1 (CRABP1)

Cellular Retinoic Acid Binding Protein 1 (CRABP1), a protein predominantly located in the cytoplasm, plays a crucial role in mediating many of the rapid, non-genomic effects of atRA. nih.govresearchgate.net CRABP1 binds to atRA with high affinity and functions as a key component of "signalosomes," which are protein complexes that modulate specific signaling cascades. nih.govmdpi.com In embryonic stem cells, the atRA-CRABP1 complex has been shown to dampen growth factor sensitivity. nih.gov In hippocampal neural stem cells, it negatively modulates proliferation. nih.gov Furthermore, in cardiomyocytes, the atRA-CRABP1 interaction helps to prevent the over-activation of Calcium-Calmodulin-Dependent Protein Kinase II (CaMKII), thereby protecting heart function. nih.gov The physiological relevance of these non-genomic actions is underscored by the observation that mice lacking the CRABP1 gene exhibit phenotypes such as expanded hippocampal neural stem cell populations and spontaneous cardiac hypertrophy. nih.gov

Modulation of Cytosolic Signaling Cascades

The binding of atRA to CRABP1 can trigger the modulation of several key cytosolic signaling pathways, leading to rapid cellular responses.

In excitable cells like neurons and cardiomyocytes, CRABP1 interacts directly with CaMKII, a critical enzyme in calcium signaling. mdpi.comfrontiersin.org This interaction, which is influenced by atRA, serves to dampen the activation of CaMKII. frontiersin.org By preventing the over-activation of CaMKII, CRABP1 helps protect cardiomyocytes from damage and maintains the health of neuromuscular junctions. frontiersin.org Interestingly, other studies have shown that all-trans-retinoic acid can also stimulate the expression of the α-CaMKII gene in PC12 cells. nih.gov Furthermore, there is evidence of cross-talk between the CaMKII and retinoic acid receptor (RAR) signaling pathways, with CaMKIIγ being identified as a component of the RAR transcription complex in myeloid cells. nih.gov

The atRA-CRABP1 complex can also influence the RAF-MEK signaling pathway, which is a component of the broader Mitogen-Activated Protein Kinase (MAPK) cascade. In stem cells, CRABP1 acts as a negative modulator of proliferation by dampening the propagation of signals through the MAPK pathway. mdpi.com Studies using a mouse skin carcinogenesis model have identified the B-Raf/Mek/Erk branch of the MAP kinase pathway as a target for atRA's chemopreventive effects. nih.govnih.gov ATRA was found to block the upregulation of several genes in this pathway that were induced by a tumor promoter. nih.govnih.gov

The phosphorylation of Extracellular Signal-Regulated Kinase 1 and 2 (ERK1/2) is another key event modulated by the non-genomic actions of atRA. The binding of atRA to CRABP1 can lead to the rapid and RAR-independent activation of ERK1/2. researchgate.netnih.gov This non-canonical activation of ERK can, in turn, activate other signaling molecules like protein phosphatase 2A and influence cell cycle progression in embryonic stem cells. researchgate.netnih.gov In human prostate epithelial cells, atRA causes a rapid but transient activation of ERK1/2 phosphorylation in normal cells, whereas in malignant cells, the activation is sustained. nih.gov The inhibition of ERK1/2 in malignant prostate cells was found to restore the growth-inhibitory effects of atRA. nih.gov Furthermore, in human monocytic cells, atRA and signals from the ERK1/2 pathway synergistically regulate the expression of the cell-surface receptor CD300B. nih.gov

| Signaling Pathway | Effect of this compound | Mediating Protein/Context |

| CaMKII Pathway | Dampens over-activation | CRABP1 in cardiomyocytes and neurons nih.govfrontiersin.org |

| Stimulates gene expression | PC12 cells nih.gov | |

| RAF-MEK Signaling | Blocks tumor promoter-induced upregulation | Mouse skin carcinogenesis model nih.govnih.gov |

| Dampens signal propagation | CRABP1 in stem cells mdpi.com | |

| ERK1/2 Phosphorylation | Rapid and RAR-independent activation | CRABP1-mediated researchgate.netnih.gov |

| Rapid and transient activation | Normal human prostate epithelial cells nih.gov | |

| Sustained activation | Malignant human prostate epithelial cells nih.gov | |

| Synergistic regulation of CD300B expression | Human monocytic cells nih.gov |

Mammalian Target of Rapamycin (B549165) (mTOR) Pathway Modulation

This compound has been shown to modulate the mammalian target of rapamycin (mTOR) signaling pathway, a central regulator of cell growth, proliferation, and metabolism. nih.govebi.ac.uk Studies have demonstrated that atRA can suppress mTOR activity. In neuronal cells, atRA has been found to block the upregulation of mTOR and its phosphorylated form (p-mTOR) induced by lipopolysaccharide (LPS), an inflammatory agent. nih.govebi.ac.uk This inhibitory effect on the mTOR pathway is thought to contribute to the neuroprotective and anti-inflammatory properties of atRA. nih.gov The mechanism underlying this regulation involves Sirtuin 1 (SIRT1), as atRA's ability to block mTOR gene upregulation is dependent on this protein. nih.govebi.ac.uk

Furthermore, in vascular smooth muscle cells (VSMC), atRA has been observed to inhibit the mTOR signaling pathway by reducing the phosphorylation of mTOR and its downstream effectors, p70S6K and 4EBP1, in a dose-dependent manner. frontiersin.org This action is linked to the activation of the AMP-activated protein kinase (AMPK) signaling pathway, which is a known inhibitor of mTOR. frontiersin.org In human macrophages, atRA has been shown to inhibit the Akt-mTOR-STAT3 signaling axis, thereby alleviating the negative feedback loop of the anti-inflammatory cytokine IL-10 on the NLRP3 inflammasome. mdpi.comnih.gov Conversely, some studies suggest that in certain contexts, such as the browning of perivascular adipose tissue, retinoic acid-induced changes are independent of the mTORC1 pathway. researchgate.net A combined treatment of atRA with inhibitors of the PI3K/AKT/mTOR pathway has been shown to drastically reduce levels of the MYC proto-oncogene in acute myeloid leukemia (AML) cells, leading to cell cycle arrest and differentiation. sunderland.ac.uk

Post-Translational Modifications (e.g., Retinoylation)

Beyond its role as a ligand for nuclear receptors, this compound can covalently modify proteins in a post-translational modification process known as retinoylation. uni-bayreuth.detandfonline.com This non-genomic mechanism involves the formation of a retinoyl-CoA intermediate, followed by the transfer of the retinoyl moiety to proteins. taylorfrancis.comnih.gov Retinoylation has been observed in various cell types and tissues, including liver, kidney, and lung, indicating its potential physiological significance. tandfonline.comnih.govsigmaaldrich.com

The nature of the covalent bond in retinoylation can vary. taylorfrancis.com Evidence suggests that in many cases, retinoic acid is linked to proteins via a thioester bond, which can be cleaved by agents like 2-mercaptoethanol. nih.gov However, the formation of other linkages, such as O-esters or amides, is also possible. taylorfrancis.com The specific proteins that undergo retinoylation appear to be cell-type dependent. tandfonline.com For instance, different patterns of retinoylated proteins have been observed in hepatocytes versus liver stellate cells. tandfonline.com In HL-60 myeloid leukemia cells, a number of proteins are retinoylated, and this modification is thought to be a non-genomic mechanism by which RA exerts its effects. uni-bayreuth.de The process is saturable and can be inhibited by other retinoic acid isomers like 13-cis-retinoic acid and 9-cis-retinoic acid. researchgate.net While the full scope of retinoylation's functional consequences is still under investigation, it represents a distinct pathway for retinoic acid signaling. plos.org

| Tissue/Cell Type | Key Findings on Retinoylation | Reference |

|---|---|---|

| Rat Liver, Kidney, Lung | Demonstrated in vivo retinoylation of proteins. The covalent bond is primarily an ester linkage. | nih.govsigmaaldrich.com |

| Rat Hepatocytes | Retinoylation occurs following the uptake of chylomicron remnant retinyl esters. Different proteins are retinoylated compared to liver stellate cells. | tandfonline.com |

| Rat Tissues (Liver, Kidney, Testis, Brain) | Retinoylation occurs via a retinoyl-CoA intermediate, forming a thioester bond with proteins. | nih.gov |

| HL-60 Myeloid Leukemia Cells | Identified as a non-genomic mechanism of RA action. | uni-bayreuth.de |

| MLTC-1 Leydig Tumor Cells | Retinoic acid is likely linked to proteins via a thiol ester bond. The reaction is inhibited by other retinoic acid isomers. | researchgate.net |

Interactions with Other Nuclear Receptors (e.g., RORβ, PPARβ/δ, TR4)

This compound's influence extends to other nuclear receptors beyond the classical RARs, adding further layers of complexity to its signaling network. news-medical.netresearchgate.net

Retinoic Acid Receptor-Related Orphan Receptor β (RORβ): All-trans-retinoic acid has been identified as a ligand for the orphan nuclear receptor RORβ. researchgate.netresearchgate.net Binding of atRA to the RORβ ligand-binding domain has been demonstrated using mass spectrometry and scintillation proximity assays. researchgate.net Crystallographic studies have further elucidated the binding mode of atRA within the receptor. researchgate.netresearchgate.net Functionally, atRA acts as an inverse agonist for RORβ, inhibiting its transcriptional activity. nih.govspandidos-publications.com This effect, however, can be cell-type specific. spandidos-publications.com For instance, in certain neuronal cell lines, atRA antagonizes RORβ-mediated transactivation, while in other cell types, it shows no effect. spandidos-publications.com It's important to note that atRA does not appear to bind to or modulate the activity of RORα. nih.govspandidos-publications.com

Peroxisome Proliferator-Activated Receptor β/δ (PPARβ/δ): The interaction between atRA and PPARβ/δ is a subject of some debate in the scientific literature. Several studies have reported that atRA can act as a high-affinity, selective ligand for PPARβ/δ, activating its transcriptional activity. capes.gov.briiarjournals.org This interaction is thought to be mediated by the fatty acid-binding protein 5 (FABP5), which, when present in high ratios relative to cellular retinoic acid-binding protein 2 (CRABP2), shuttles atRA to the nucleus to activate PPARβ/δ. ashpublications.orgmdpi.com This pathway is suggested to promote cell proliferation and survival. ashpublications.orgiiarjournals.org However, other studies have presented contrasting findings, reporting that atRA fails to induce PPARβ/δ transcriptional activity in various reporter gene assays and does not compete with established PPARβ/δ agonists in ligand-binding assays. capes.gov.brnih.gov These conflicting results suggest that the effects of atRA on PPARβ/δ may be indirect or context-dependent. capes.gov.brnih.govnih.gov

Testicular Receptor 4 (TR4): All-trans-retinoic acid has been shown to activate the orphan nuclear receptor TR4. researchgate.netnih.gov Studies using luciferase reporter assays have demonstrated that atRA can dose-dependently increase TR4-mediated transcription. researchgate.netnih.gov The EC50 value for atRA in promoting TR4 to recruit a coactivator has been determined to be 23.8 μM. researchgate.netnih.gov TR4 can repress the transactivation induced by retinoic acid, potentially by competing with RAR and RXR for binding to hormone response elements, as TR4 exhibits a higher binding affinity for these elements. nih.gov Furthermore, treatment with atRA has been shown to increase TR4 mRNA levels, suggesting a negative feedback mechanism where atRA induces the expression of its own repressor. nih.gov

| Nuclear Receptor | Nature of Interaction with this compound | Functional Outcome | Reference |

|---|---|---|---|

| RORβ | Direct binding; acts as an inverse agonist. | Inhibition of RORβ transcriptional activity (cell-type specific). | researchgate.netnih.govspandidos-publications.com |

| PPARβ/δ | Controversial; some studies report direct binding and activation, while others show no direct effect. | Potentially promotes cell proliferation and survival (disputed). | ashpublications.orgcapes.gov.briiarjournals.orgmdpi.comnih.gov |

| TR4 | Direct binding and activation. | Activation of TR4-mediated transcription; can also repress RA-induced transactivation through competition for DNA binding. | researchgate.netnih.govnih.gov |

Cellular and Developmental Functions of All Trans Retinoate

Regulation of Cellular Differentiation

All-trans-retinoate's role in directing cellular differentiation is fundamental to the development and maintenance of numerous tissues and cell lineages. nih.govfrontiersin.org It influences the fate of stem cells, promotes the maturation of various cell types, and ensures the proper functioning of tissues throughout the body. frontiersin.orgnih.gov

During embryonic development, this compound functions as a crucial morphogen, a signaling molecule that dictates cellular fate in a concentration-dependent manner. wikipedia.orgunsw.edu.aubiologists.com It establishes a concentration gradient along the anterior-posterior axis of the embryo, providing positional information to developing cells. wikipedia.orghmdb.caebi.ac.ukebi.ac.uk This gradient is essential for the proper patterning of various structures, including the nervous system and limbs. wikipedia.orgunsw.edu.aubiologists.com

The morphogenetic activity of atRA is mediated through its regulation of Hox genes, a family of transcription factors that control the body plan of the embryo. wikipedia.orghmdb.ca By activating specific Hox genes in different regions of the embryo, atRA ensures the correct development and placement of body segments and organs. wikipedia.org For instance, in the developing chick limb bud, a gradient of atRA has been shown to mimic the activity of the polarizing region, a signaling center that patterns the digits. nih.gov The concentration of atRA required to induce these patterning changes is remarkably low, ranging from 1 to 25 nM. nih.gov

Table 1: Key Research Findings on this compound in Embryonic Development

| Finding | Model System | Key Outcome | Citation |

|---|---|---|---|

| atRA acts as a morphogen, controlling anterior-posterior patterning. | Chordate embryos | Guides development of the posterior portion of the embryo. | wikipedia.orghmdb.caebi.ac.uk |

| atRA regulates Hox gene expression. | Embryos | Controls patterning of the body plan. | wikipedia.org |

| A concentration gradient of atRA mimics the effect of the polarizing region in limb development. | Chick wing bud | Induces digit pattern duplications. | nih.gov |

This compound plays a significant role in determining the fate of various types of stem cells, including embryonic stem (ES) cells, neural stem cells (NSCs), and pluripotent stem cells. stemcell.comfrontiersin.orgnih.gov It can induce differentiation into specific lineages, often by exiting the self-renewing, pluripotent state. nih.gov

In the context of embryonic stem cells, atRA is known to promote differentiation towards multiple lineages, including neuronal and pancreatic progenitors. stemcell.comunsw.edu.au For instance, atRA can trigger neural lineage entry in pluripotent embryonic stem cells through multiple pathways. unsw.edu.au Studies have shown that atRA can induce the differentiation of mouse ES cells into adipocytes and ventricular cardiomyocytes. stemcell.com

Regarding neural stem cells, atRA is a well-established factor for promoting neuronal differentiation. stemcell.comresearchgate.net It can induce the differentiation of NSCs into neurons. stemcell.commdpi.comresearchgate.net Research on human neural stem cells has shown that atRA exposure can promote glial cell fates over neural differentiation, particularly at higher concentrations. nih.gov

In pluripotent stem cells, atRA is widely used to direct differentiation towards an ectodermal fate, leading to the formation of neuronal cell types. rsc.org The response of pluripotent stem cells to atRA can be sensitive, with different concentrations leading to different outcomes. rsc.org

Table 2: Effects of this compound on Stem Cell Differentiation

| Stem Cell Type | Effect of atRA | Resulting Cell Type(s) | Citation |

|---|---|---|---|

| Embryonic Stem (ES) Cells | Promotes differentiation | Neurons, pancreatic progenitors, adipocytes, cardiomyocytes | stemcell.comunsw.edu.au |

| Neural Stem (NS) Cells | Induces neuronal differentiation; can promote glial fate | Neurons, Glial cells | stemcell.comresearchgate.netnih.gov |

This compound is a cornerstone in the treatment of acute promyelocytic leukemia (APL), a specific type of acute myeloid leukemia (AML). ebi.ac.ukwikipedia.orgfrontiersin.orgnih.gov Its therapeutic effect stems from its ability to induce the differentiation of leukemic promyelocytes into mature granulocytes. frontiersin.orgnih.gov APL is characterized by a specific chromosomal translocation, t(15;17), which results in the formation of a fusion protein called PML-RARα. frontiersin.org This fusion protein blocks the normal differentiation of myeloid cells. frontiersin.org

This compound acts by binding to the RARα portion of the PML-RARα fusion protein, which leads to the degradation of the oncoprotein. wikipedia.org This allows the leukemic blasts to overcome the differentiation block and mature into functional neutrophils. wikipedia.orgnih.gov This differentiation therapy has revolutionized the treatment of APL, leading to high rates of complete remission and cure, especially when combined with other agents like arsenic trioxide. frontiersin.orgnih.govnih.gov

Beyond APL, atRA also plays a role in normal hematopoiesis, the process of blood cell formation. frontiersin.org Studies in knockout mice have indicated that RARα, a target of atRA, modulates the frequency of decision-making for myeloid differentiation. frontiersin.org

Table 3: Role of this compound in Myelopoiesis

| Context | Mechanism of Action | Outcome | Citation |

|---|---|---|---|

| Acute Promyelocytic Leukemia (APL) | Induces differentiation of leukemic promyelocytes | Maturation into granulocytes, leading to remission. | frontiersin.orgnih.gov |

This compound is a key regulator of keratinocyte differentiation and the maintenance of epidermal homeostasis. nih.govresearchgate.nettoxno.com.au It influences the expression of various keratins, the structural proteins of the epidermis. researchgate.net Generally, retinoids are known to inhibit epithelial keratinization by downregulating the expression of keratinized epithelial markers like K1 and K10, while upregulating non-keratinized epithelial markers such as K4 and K13. researchgate.net

The effects of atRA on keratinocyte proliferation can be context-dependent. nih.gov In some culture conditions, it can inhibit proliferation, while in others, it can stimulate growth. nih.gov For instance, in a growth factor-deficient medium, atRA can stimulate the proliferation of human keratinocytes. nih.gov It can also modify abnormal follicular keratinization, which is a key factor in the development of acne. nih.govtoxno.com.au

Table 4: Effects of this compound on Keratinocytes

| Process | Effect of atRA | Molecular Changes | Citation |

|---|---|---|---|

| Keratinization | Inhibits epithelial keratinization | Downregulates K1 and K10; Upregulates K4 and K13 | researchgate.net |

| Proliferation | Can stimulate or inhibit depending on culture conditions | Affects cell growth rates | nih.gov |

This compound is essential for the proper differentiation and function of corneal epithelial cells. mdpi.comuni-saarland.de It is involved in the proliferation and differentiation of these cells, which is crucial for maintaining the integrity of the cornea and for wound healing. mdpi.com The use of atRA can lead to early barrier function recovery and a reduction in wound size in the cornea. mdpi.com

Studies have shown that retinoids can affect the expression of differentiation markers in corneal epithelial cells. uni-saarland.de The presence of the enzymatic machinery to convert retinol (B82714) to atRA within corneal tissue underscores the local importance of this signaling molecule. uni-saarland.de Research using nanoparticles to deliver atRA has demonstrated its potential to promote corneal epithelial wound healing both in vivo and in vitro. nih.gov

Table 5: this compound in Corneal Epithelial Cells

| Function | Effect of atRA | Outcome | Citation |

|---|---|---|---|

| Differentiation & Proliferation | Regulates cell differentiation and proliferation | Maintains corneal integrity | mdpi.com |

| Wound Healing | Promotes wound healing | Faster wound closure and barrier function recovery | mdpi.comnih.gov |

The role of this compound in adipocyte differentiation, or adipogenesis, is complex and appears to be dose-dependent. researchgate.netresearchgate.netnih.gov High concentrations of atRA are generally known to inhibit the differentiation of preadipocytes into mature adipocytes. researchgate.netnih.govnih.gov This inhibitory effect is often associated with the downregulation of key adipogenic transcription factors like peroxisome proliferator-activated receptor gamma (PPARγ). nih.gov

Conversely, some studies have shown that low concentrations of atRA can actually promote adipogenic differentiation. nih.govfrontiersin.org This suggests that atRA can act as both a negative and positive regulator of adipogenesis, depending on the cellular context and the concentration of the molecule. nih.gov For example, in bovine intramuscular and subcutaneous adipocytes, atRA has been shown to alter the expression of adipogenesis-related genes. nih.gov

Table 6: Dose-Dependent Effects of this compound on Adipogenesis

| atRA Concentration | Effect on Adipogenesis | Key Molecular Target(s) | Citation |

|---|---|---|---|

| High | Inhibition | Downregulation of PPARγ | researchgate.netnih.govnih.gov |

Modulation of Cell Proliferation

All-trans-retinoic acid (ATRA), a biologically active metabolite of vitamin A, plays a significant role in regulating cell proliferation. researchgate.netnih.gov Its effects are often contingent on the cell type and the surrounding molecular environment.

Inhibition of Proliferative Capacity in Cell Lines

ATRA is widely recognized for its ability to inhibit the proliferation of various cancer cell lines. researchgate.netnih.gov This anti-proliferative effect has been observed in breast cancer, gastric cancer, glioma, and lung adenocarcinoma cells, among others. waocp.orgnih.govspandidos-publications.com For instance, studies have shown that ATRA can significantly inhibit the growth and colony formation of mouse hepatocarcinoma hepa1-6 cells in a dose-dependent manner. spandidos-publications.comresearchgate.net This inhibitory action is a key aspect of its potential as a chemotherapeutic or chemopreventive agent. spandidos-publications.comresearchgate.net

The mechanisms underlying ATRA's anti-proliferative effects are multifaceted. In some glioma cell lines, the surviving fraction of cells was negligible at a pharmacologically achievable concentration of 1μM ATRA. e-roj.org In human gastric cancer cells, ATRA's growth inhibition is linked to its ability to suppress the activity of activator protein-1 (AP-1), a transcription factor involved in cell proliferation. mednexus.org This inhibition is mediated by the retinoic acid receptor α (RARα). mednexus.org Furthermore, ATRA can down-regulate the expression of cJun and cFos, components of the AP-1 complex. mednexus.org

In acute promyelocytic leukemia (APL) cells, ATRA induces cell cycle arrest, leading to decreased cell proliferation. frontiersin.org This effect is mediated through the induction of retinoic acid-inducible gene-I (RIG-I) and the subsequent modulation of the AKT-FOXO3A signaling pathway. frontiersin.org Similarly, in the myeloid leukemia cell line K562, ATRA treatment leads to cell cycle arrest in the G0/G1 phase and a reduction in cell proliferation by up-regulating the expression of homeobox A5 (HOXA5). frontiersin.org

The anti-proliferative activity of ATRA is not limited to the parent compound. Its naturally occurring metabolites and isomers, such as 4-oxo-ATRA, 5,6-epoxy-ATRA, 9-cis-RA, and 13-cis-RA, have also demonstrated significant anti-proliferative activity in MCF-7 human breast cancer cells. nih.gov

| Cell Line | Effect of ATRA | Mechanism of Action | Reference |

|---|---|---|---|

| Hepa1-6 (Mouse Hepatocarcinoma) | Inhibition of cell growth and colony formation | Dose-dependent | spandidos-publications.comresearchgate.net |

| Gastric Cancer Cells | Growth inhibition | Inhibition of AP-1 activity via RARα | mednexus.org |

| NB4 (Acute Promyelocytic Leukemia) | Cell cycle arrest, decreased proliferation | Induction of RIG-I, modulation of AKT-FOXO3A pathway | frontiersin.org |

| K562 (Myeloid Leukemia) | Cell cycle arrest (G0/G1), decreased proliferation | Upregulation of HOXA5 | frontiersin.org |

| MCF-7 (Human Breast Cancer) | Inhibition of proliferation | Concentration-dependent | nih.gov |

| Glioma Cells | Inhibition of proliferation | Dose-dependent | spandidos-publications.com |

Context-Dependent Proliferative Effects

While ATRA is predominantly known for its anti-proliferative properties, its effects on cell proliferation can be context-dependent. In certain cellular environments, ATRA can exhibit proliferative or have negligible effects on growth. For instance, while retinoids generally decrease the proliferation of ER+ breast cancer cells, they often have no remarkable effects on most ER- breast cancer cells. tandfonline.com

The interplay between different signaling pathways can also influence ATRA's effect on proliferation. For example, in breast cancer cells, there is a proposed crosstalk between the estrogen receptor (ER) and retinoic acid receptor (RAR) pathways. tandfonline.com The proliferative signals initiated by estrogens through ERα can be counteracted by the anti-proliferative effects of retinoids acting through RARs. tandfonline.com

Furthermore, the response to ATRA can be influenced by the presence of other molecules. In some cases, the combination of ATRA with other agents can lead to enhanced anti-proliferative effects. For example, a conjugate of ATRA with podophyllotoxin (B1678966) (P-A) exhibited significant antiproliferative activity against human gastric cancer cell lines MKN-45 and BGC-823. mdpi.com This conjugate was found to trigger cell cycle arrest by modulating proteins such as CDK1, CDK2, CyclinA, and CyclinB1. mdpi.com

In the context of luminal breast cancer cell lines, the induction of certain viral mimicry response genes by ATRA is not always associated with sensitivity to its anti-proliferative action. mdpi.com However, in basal cell lines that are sensitive to ATRA's growth-inhibitory effects, these retinoid-dependent processes are activated. mdpi.com This highlights the complexity and cell-type specificity of ATRA's proliferative effects.

Induction of Apoptosis in Cellular Models

All-trans-retinoic acid is a potent inducer of apoptosis, or programmed cell death, in a variety of cancer cell models. researchgate.netoncotarget.com This pro-apoptotic activity is a crucial mechanism behind its anti-cancer properties. oncotarget.com ATRA can trigger apoptosis in cells derived from human cancers such as hepatoma, breast cancer, lung cancer, and head and neck cancer. oncotarget.com

The molecular pathways leading to ATRA-induced apoptosis are diverse and often cell-type specific. In many cases, ATRA modulates the expression of key apoptosis-regulating proteins. For example, it can upregulate pro-apoptotic proteins like caspase-9 and Bax in breast cancer cells, while downregulating anti-apoptotic proteins such as Bcl-2 and Survivin in neuroblastoma, melanoma, and myeloblastic leukemia cells. oncotarget.com ATRA can also activate the extrinsic apoptosis pathway by increasing the expression of tumor necrosis factor-alpha (TNFα), caspase-8, and the death receptor Fas. oncotarget.com

In human hepatoma cells, ATRA has been shown to activate the p53-dependent apoptotic pathway. oncotarget.com This involves the upregulation of p53, which in turn activates a cascade of apoptosis-related molecules including Bax, PUMA (p53 upregulated modulator of apoptosis), caspase-9, and caspase-3. oncotarget.com

Studies in cholangiocarcinoma (CCA) cells have revealed that ATRA-induced apoptosis is dependent on the retinoic acid receptor beta (RARB). nih.gov In these cells, ATRA treatment leads to an accumulation of cellular reactive oxygen species (ROS), which triggers the intrinsic apoptosis pathway. nih.gov This is characterized by the increased expression of apoptosis-inducing proteins like Bax, AIF (apoptosis-inducing factor), and cytochrome c, as well as the activation of caspase-9 and caspase-3. nih.gov

In human medulloblastoma cell lines, low concentrations of ATRA have been found to induce apoptosis by activating the caspase-3/poly(ADP-ribose) polymerase 1 (PARP-1) pathway. aacrjournals.org The activation of caspase-3 leads to the cleavage of PARP-1, a hallmark of apoptosis. aacrjournals.org Similarly, in glioma cells, ATRA treatment significantly increases apoptosis in a dose-dependent manner, a process that may also involve the caspase-3/PARP-1 signaling pathway. spandidos-publications.com

The induction of apoptosis by ATRA is not always preceded by cellular differentiation. In the leukemic cell line PLB-985, RA directly induces apoptosis without evidence of differentiation, a process that requires the activation of both RAR and RXR. ashpublications.org

| Cell Line | Apoptotic Pathway/Mechanism | Key Molecules Involved | Reference |

|---|---|---|---|

| Human Hepatoma Cells (HepG2, Huh7) | p53-dependent intrinsic pathway | p53, Bax, PUMA, caspase-9, caspase-3 | oncotarget.com |

| Breast Cancer Cells | Intrinsic pathway | Upregulation of caspase-9 and Bax | oncotarget.com |

| Cholangiocarcinoma (CCA) Cells | RARB-dependent intrinsic pathway via ROS induction | RARB, ROS, Bax, AIF, cytochrome c, caspase-9, caspase-3 | nih.gov |

| Human Medulloblastoma Cells | Caspase-3/PARP-1 pathway | Caspase-3, PARP-1 | aacrjournals.org |

| Glioma Cells | Dose-dependent apoptosis | Potentially caspase-3/PARP-1 pathway | spandidos-publications.com |

| PLB-985 (Leukemic Cell Line) | Direct apoptosis without differentiation | Requires activation of both RAR and RXR | ashpublications.org |

Influence on Cell Migration and Invasion

All-trans-retinoic acid has been shown to inhibit the migration and invasion of various cell types, particularly cancer cells, which is a critical aspect of its anti-tumor activity. spandidos-publications.comnih.gov

In a study using the mouse hepatocarcinoma cell line hepa1-6, ATRA significantly inhibited cell migration and invasion in a dose-dependent manner. spandidos-publications.comresearchgate.net This effect was observed even at low concentrations. spandidos-publications.comresearchgate.net The mechanism behind this inhibition involves the reversal of the epithelial-mesenchymal transition (EMT), a key process in tumor invasion and metastasis. spandidos-publications.comresearchgate.net ATRA treatment led to a decrease in the mRNA expression of mesenchymal markers like N-cadherin, vimentin, snail, and twist, while increasing the expression of the epithelial marker E-cadherin. spandidos-publications.comresearchgate.net

Similarly, in rheumatoid arthritis fibroblast-like synoviocytes (FLS), which exhibit an aggressive and invasive phenotype, ATRA induced a notable decrease in both cell migration and invasion. nih.gov This effect was accompanied by complex changes in gene expression, including the downregulation of genes related to cell motility and migration. nih.gov However, the presence of tumor necrosis factor (TNF) could counteract these effects at supraphysiological doses of ATRA. nih.gov

Research on glioma cells has also demonstrated ATRA's inhibitory effects on migration and invasion. researchgate.net In glioma cell lines U87 and SHG44, ATRA promoted apoptosis and inhibited migration, invasion, and proliferation. researchgate.net The inhibition of glioma cell invasion by ATRA may be partially linked to its ability to downregulate the expression of matrix metalloproteinases (MMPs), such as MMP-2 and MMP-9. spandidos-publications.com

Furthermore, a novel synthetic derivative of ATRA, N-(3-trifluoromethyl-phenyl)-retinamide (ATPR), was found to more notably inhibit the invasion and migration of A549 lung adenocarcinoma cells compared to ATRA itself. waocp.org The inhibitory effect of ATPR on migration may be mediated through the MLCK (myosin light chain kinase) and ERK1/2 signaling pathways. waocp.org

Role in Organogenesis and Tissue Homeostasis (non-human models)

All-trans-retinoic acid is a crucial signaling molecule in embryonic development, playing a fundamental role in organogenesis and the maintenance of tissue homeostasis in various non-human animal models. nih.govnih.gov Its functions are highly conserved across vertebrates. nih.gov

ATRA is instrumental in the patterning and specification of the vertebrate embryo. nih.gov It is involved in the regional specification of precursor cell populations that form key structures such as the facial skeleton (from cranial neural crest cells), the vertebral column (from somites), and the limbs (from lateral plate mesoderm) during early organogenesis. nih.gov The proper development of these structures is highly sensitive to the levels of ATRA, with both deficiency and excess leading to adverse developmental outcomes. nih.gov

In the context of the nervous system, ATRA plays essential roles in neuronal patterning, survival, and neurite outgrowth. researchgate.net Studies in cultured embryonic neurons from various sources, including dorsal root ganglia, sympathetic ganglia, and spinal cord, have shown that ATRA increases neurite outgrowth. researchgate.net In vivo studies in vitamin A-deficient embryos have demonstrated altered neurite outgrowth from the spinal cord and hindbrain, supporting the role of ATRA in axonal elongation. researchgate.net

ATRA is also vital for tissue homeostasis in adult organisms. researchgate.netnih.gov It acts as a master regulator of cellular proliferation, apoptosis, and differentiation. researchgate.netnih.gov In the context of mucosal immunity and tissue integrity, ATRA plays a significant role. For instance, in the gut and lungs of various animal models, inflammatory conditions and infections can lead to a local reduction in ATRA levels. nih.govresearchgate.net This depletion of ATRA can impair the function of immune cells and disrupt tissue homeostasis. nih.govresearchgate.net

Furthermore, ATRA is involved in regulating metabolic processes that are crucial for tissue health. In healthy mice, administration of ATRA has been shown to upregulate hepatic genes involved in fatty acid β-oxidation and downregulate those involved in lipogenesis, leading to reduced triglyceride content in the liver. bioscientifica.com

The diverse roles of ATRA in development and homeostasis are mediated through its binding to retinoic acid receptors (RARs), which are nuclear receptors that regulate the transcription of a multitude of target genes. nih.govfrontiersin.org

Epigenetic Regulation by All Trans Retinoate

Histone Modification Dynamics

Histone modifications are crucial for regulating chromatin structure and gene expression. All-trans-retinoate signaling is intimately linked to the dynamic regulation of these modifications, particularly histone acetylation and deacetylation.

The acetylation of histone H3 at lysine (B10760008) 27 (H3K27ac) is a hallmark of active enhancers and promoters. This compound treatment has been shown to increase the deposition of the H3K27ac mark at the regulatory regions of its target genes. nih.gov In embryonic stem cells, atRA treatment promotes the deposition of the H3K27ac mark at genes such as Hoxa1, Cyp26a1, and RARβ2, which is associated with their transcriptional activation. nih.gov The presence of the H3K27ac mark helps to distinguish active enhancers from poised ones, indicating a critical role for atRA in driving developmental gene expression programs. nih.gov Studies in other cell types have also demonstrated a genome-wide increase in H3K27ac at the enhancers of genes associated with lipid metabolism in response to atRA. researchgate.net

In the absence of its ligand, the RAR/RXR heterodimers are often associated with co-repressor complexes that include histone deacetylases (HDACs). uniprot.orguniprot.org These enzymes remove acetyl groups from histones, leading to chromatin condensation and transcriptional repression. uniprot.orguniprot.org Upon binding of this compound, a conformational change in the receptors leads to the dissociation of these co-repressor complexes and the recruitment of co-activator complexes with histone acetyltransferase (HAT) activity. uniprot.orguniprot.org

Research has shown that different HDACs can bind to various retinoic acid response elements (RAREs) in a gene-specific manner. nih.gov For instance, in embryonic stem cells, HDAC1, HDAC2, and HDAC3 bind to the RAREs of Hoxa1 and Cyp26a1, while only HDAC1 binds to the RARβ2 RARE. nih.gov The removal of these HDACs upon atRA treatment is a key step in initiating the transcriptional activation of these target genes. nih.gov

| Gene | Bound HDACs (in absence of atRA) | Effect of atRA Treatment | Associated Histone Mark |

| Hoxa1 | HDAC1, HDAC2, HDAC3 | Removal of HDACs | Increased H3K27ac |

| Cyp26a1 | HDAC1, HDAC2, HDAC3 | Removal of HDACs | Increased H3K27ac |

| RARβ2 | HDAC1 | Removal of HDACs | Increased H3K27ac |

DNA Methylation Modulation

The influence of this compound on DNA methylation, another critical epigenetic modification, appears to be context-dependent. Some studies have reported that atRA can influence DNA methylation patterns. For example, in HL-60 acute myeloid leukemia (AML) cells, atRA treatment led to an increase in CpG methylation in the p16 gene promoter. nih.gov Conversely, in the same study, a decrease in global CpG methylation was observed in both HL-60 and U937 AML cell lines after atRA treatment. nih.gov

However, other studies suggest that atRA's primary epigenetic mechanism may not be through direct, widespread changes in DNA methylation. In the context of regulatory T cell (iTreg) differentiation, atRA was found to promote the development and maintenance of these cells through histone modifications, specifically at the Foxp3 gene locus, without significantly altering DNA methylation. plos.orgnih.gov Similarly, a study on triple-negative breast cancer cell lines suggested that pre-existing DNA methylation patterns might predict the response to atRA, rather than atRA inducing widespread methylation changes. mdpi.com

| Cell Line/Context | Gene/Region | Effect of atRA on DNA Methylation |

| HL-60 (AML) | p16 promoter | Increased CpG methylation |

| HL-60 and U937 (AML) | Global CCGG sites | Decreased CpG methylation |

| Regulatory T cells (iTregs) | Foxp3 gene locus | No significant alteration |

Regulation of Chromatin Structure